5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17670669
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 5-(2-methoxy-4-methylphenyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3 |
| Standard InChI Key | XWEAYRFEEZSGHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(C=NN2C)N)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, reflecting its substitution pattern:
-
A pyrazole ring substituted with:
-
A methyl group (-CH₃) at position 1
-
An amino group (-NH₂) at position 4
-
-
A 2-methoxy-4-methylphenyl group attached at position 5 of the pyrazole.
The molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . This matches the mass of structurally similar compounds, such as 5-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine, which shares the same formula but differs in substituent positioning .
Structural Characterization
Key spectral identifiers for analogous pyrazole derivatives include:
-
¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .
-
IR Spectroscopy: Stretching vibrations for N-H (≈3350 cm⁻¹) and C-O (≈1250 cm⁻¹) help confirm functional groups.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis reports exist for 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, general pyrazole synthesis strategies provide a framework:
Table 1: Common Pyrazole Synthesis Methods
| Method | Reagents | Yield Range | Key Intermediates |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Hydrazines + 1,3-diketones | 45–75% | β-keto esters |
| Cyclocondensation | Enolates + Diazonium salts | 60–85% | α,β-unsaturated ketones |
| Suzuki-Miyaura Coupling | Aryl boronic acids | 70–90% | Halogenated pyrazoles |
For this compound, a plausible route involves:
-
Friedel-Crafts alkylation to introduce the 2-methoxy-4-methylphenyl group.
-
Cyclocondensation with methyl hydrazine to form the pyrazole core .
-
Selective amination at position 4 using NH₃ under catalytic conditions .
Physicochemical Properties
Solubility and Stability
Predicted properties from analogs suggest:
-
LogP: ≈2.1 (moderate lipophilicity due to methoxy and methyl groups) .
-
Aqueous Solubility: <10 mg/L at 25°C, necessitating DMSO or ethanol as solvents.
-
Thermal Stability: Decomposition onset ≈180°C, based on thermogravimetric analysis of similar compounds .
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/L) |
|---|---|---|---|
| 5-(2-Methoxy-4-methylphenyl) derivative | 217.27 | 2.1 | 8.3 |
| 5-(4-Methoxy-2-methylphenyl) analog | 217.27 | 2.3 | 6.9 |
| 1-(4-Methoxybenzyl) pyrazole | 233.27 | 3.0 | 2.1 |
Positional isomerism significantly impacts solubility; the 2-methoxy-4-methyl configuration may enhance crystal packing versus 4-methoxy-2-methyl analogs .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| HMPC (propyl derivative) | 4.0 | Methicillin-resistant S. aureus |
| Chlorinated pyrazole | 8.2 | E. coli |
| Methoxy-substituted analog | 12.5 | P. aeruginosa |
While 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine remains untested, its structural similarity to HMPC suggests potential bacteriostatic activity .
Central Nervous System Effects
Related compounds demonstrate:
-
Anticonvulsant activity: ED₅₀ ≈ 38 mg/kg in maximal electroshock models .
-
Dopamine D2 receptor affinity: Kᵢ ≈ 120 nM for 5-substituted pyrazoles .
Industrial and Research Applications
Materials Science
Pyrazole derivatives serve as:
-
Ligands in coordination chemistry: Form stable complexes with Cu(II) and Fe(III).
-
Organic semiconductors: Bandgap ≈3.1 eV, suitable for optoelectronic devices .
Analytical Chemistry
Methoxy-substituted pyrazoles act as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume